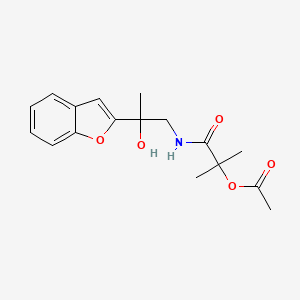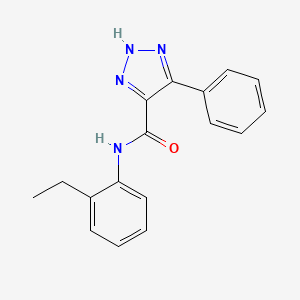
N-(2-ethylphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethylphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethylphenyl group and a phenyl group attached to the triazole ring, along with a carboxamide functional group
Métodos De Preparación
The synthesis of N-(2-ethylphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethylphenylamine, phenylacetylene, and azides.
Cycloaddition Reaction: The key step in the synthesis is the 1,3-dipolar cycloaddition reaction between phenylacetylene and an azide to form the triazole ring. This reaction is often carried out under mild conditions using copper(I) catalysts, such as copper(I) iodide, in the presence of a base like sodium ascorbate.
Amidation: The resulting triazole intermediate is then subjected to amidation with 2-ethylphenylamine to introduce the carboxamide group. This step typically involves the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
N-(2-ethylphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into their reduced forms.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Coupling Reactions: The triazole ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-(2-ethylphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an antibacterial, antifungal, and anticancer agent. Its triazole ring and carboxamide group contribute to its ability to interact with biological targets, making it a promising candidate for drug development.
Biological Research: The compound can be used as a tool in biological research to study enzyme inhibition, protein-ligand interactions, and cellular pathways. Its ability to bind to specific molecular targets makes it valuable for investigating biological processes.
Materials Science: Triazole derivatives, including this compound, are used in the development of advanced materials, such as polymers, coatings, and sensors. Their unique chemical properties, such as thermal stability and conductivity, make them suitable for various industrial applications.
Agriculture: The compound can be explored for its potential as a pesticide or herbicide due to its ability to inhibit the growth of certain microorganisms and pests.
Mecanismo De Acción
The mechanism of action of N-(2-ethylphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and carboxamide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. For example, the compound may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. Additionally, it may interact with cellular receptors to modulate signaling pathways, resulting in anticancer or anti-inflammatory effects.
Comparación Con Compuestos Similares
N-(2-ethylphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide can be compared with other similar compounds, such as:
N-(2-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide: This compound has a similar structure but with the carboxamide group attached to a different position on the triazole ring. The positional difference can lead to variations in biological activity and chemical reactivity.
N-(2-ethylphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group. The presence of the carboxylic acid group can affect the compound’s solubility, acidity, and interactions with biological targets.
N-(2-ethylphenyl)-4-phenyl-1H-1,2,3-triazole-5-thiol: This compound contains a thiol group instead of a carboxamide group
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-(2-ethylphenyl)-5-phenyl-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-2-12-8-6-7-11-14(12)18-17(22)16-15(19-21-20-16)13-9-4-3-5-10-13/h3-11H,2H2,1H3,(H,18,22)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLVJIBPTJVBDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=NNN=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

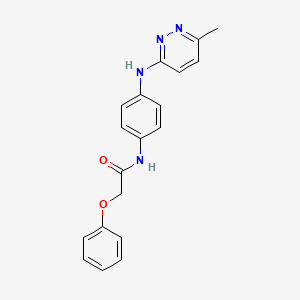
![2,6-difluoro-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide](/img/structure/B2820357.png)

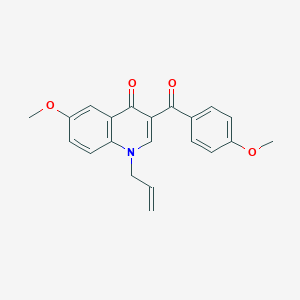
![N-[(3,5-difluorophenyl)methyl]-2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2820362.png)
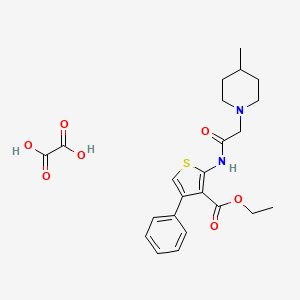
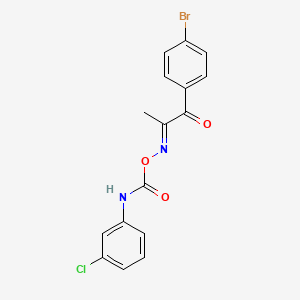
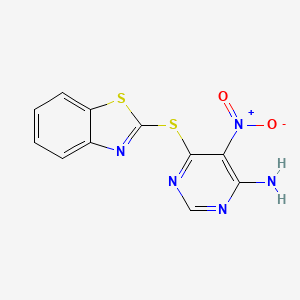
![2-({[(4-Fluorophenyl)methyl]carbamoyl}amino)-3-methylbutanoic acid](/img/structure/B2820374.png)

